molecular formula C22H18N6O5 B2519627 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396847-46-3

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Número de catálogo: B2519627
Número CAS: 1396847-46-3
Peso molecular: 446.423
Clave InChI: PCAFZTLHGDRBDZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) source . This compound has emerged as a critical pharmacological tool for investigating the role of IRAK4 in innate immune signaling pathways, particularly those downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Its primary research value lies in the study of oncogenesis and inflammation, as aberrant IRAK4 signaling is implicated in the survival and proliferation of certain hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) source . By selectively inhibiting IRAK4, this molecule effectively blocks the activation of NF-κB and the production of pro-inflammatory cytokines, providing researchers with a means to dissect the molecular drivers of inflammation and cancer and to evaluate the therapeutic potential of IRAK4 targeting in preclinical models.

Propiedades

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O5/c29-19(23-14-5-6-14)12-27-22(32)28(26-25-27)16-9-7-15(8-10-16)24-20(30)17-11-13-3-1-2-4-18(13)33-21(17)31/h1-4,7-11,14H,5-6,12H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFZTLHGDRBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 1396847-46-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyclopropylamino group and a tetrazole ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Overview

The molecular formula of the compound is C22H18N6O5C_{22}H_{18}N_{6}O_{5}, with a molecular weight of 446.4 g/mol. The presence of multiple functional groups such as amides and heterocycles suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC22H18N6O5
Molecular Weight446.4 g/mol
CAS Number1396847-46-3

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions could modulate signaling pathways or enzymatic activities relevant to therapeutic effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on tetrazole derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Enzyme Inhibition Studies

In vitro studies have demonstrated the compound's potential as an inhibitor of several enzymes involved in critical biological processes:

  • Cholinesterases : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission.
  • Cyclooxygenase (COX) : Similar compounds have shown moderate inhibition against COX enzymes, suggesting anti-inflammatory potential .
  • Lipoxygenases : The compound may also target lipoxygenases (LOX), which are involved in inflammatory responses .

Study on Related Compounds

A study published in the Journal of Medicinal Chemistry explored the biological activity of related furochromone derivatives. These compounds were assessed for their inhibitory effects against cholinesterases and COX enzymes, revealing IC50 values indicative of moderate activity . Although specific data on this compound is limited, the trends observed in similar compounds suggest promising biological activity.

Cytotoxicity Assessments

Another study evaluated the cytotoxic effects of related tetrazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated varying degrees of cytotoxicity, with some compounds demonstrating significant growth inhibition . This suggests that this compound may also possess anticancer properties worth investigating further.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing the tetrazole moiety exhibit significant antitumor activity. For instance, research on related structures has shown that these compounds can inhibit tumor growth effectively, suggesting that N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide may also possess similar properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .

Antibacterial Properties

The presence of the tetrazole ring in this compound may confer antibacterial properties. Studies have demonstrated that certain tetrazole derivatives show promising activity against various bacterial strains, including drug-resistant bacteria. This suggests potential for developing new antibacterial agents based on this compound .

Analgesic Effects

Research using computational models has indicated that compounds with similar structures could act as analgesics. The structure–activity relationship (SAR) studies reveal that modifications on the phenyl and tetrazole rings can enhance analgesic activity .

Case Study 1: Antitumor Efficacy

A study published in Molecules explored the antitumor effects of several tetrazole derivatives. The findings indicated that compounds with a similar scaffold to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Antibacterial Activity

In another study focused on 1,2,4-triazoline derivatives, it was found that specific modifications led to enhanced antibacterial activity against Staphylococcus aureus and Bacillus cereus. This aligns with the hypothesis that similar modifications to the compound could yield effective antibacterial agents .

Q & A

Q. What are the critical steps in synthesizing N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : Synthesis involves multi-step reactions, including:
  • Coupling reactions to link the tetrazole and chromene moieties.
  • Cyclopropane ring introduction via carbodiimide-mediated amidation .
  • Optimization of reaction conditions : Temperature (60–80°C), pH (6.5–7.5), and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.8–8.2 ppm for chromene protons) .
  • FT-IR to identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tetrazole ring vibrations (N-H at ~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., [M+H]⁺ at m/z 508.2) .
  • HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the primary solubility challenges, and how can they be addressed?

  • Methodology :
  • The compound is poorly soluble in aqueous buffers. Strategies include:
  • Co-solvent systems : DMSO (10–20% v/v) in PBS .
  • Micellar formulations using poloxamers or cyclodextrins .
  • Structural analogs : Introducing methoxy or hydroxyl groups to enhance hydrophilicity (e.g., N-(4-methoxybenzyl)-2-oxo-2H-chromene derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :
  • Standardized assays : Use uniform protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation) .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) alongside cellular activity .
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and adjust for batch-to-batch compound variability .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :
  • pH stability studies : Test degradation in buffers (pH 4–9) at 37°C. Chromene derivatives degrade rapidly at pH >8 due to lactone ring opening .
  • Protective formulations : Encapsulation in PLGA nanoparticles (size: 150–200 nm) to extend half-life .
  • Stabilizing excipients : Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .

Q. How to design SAR studies for this compound’s tetrazole and chromene moieties?

  • Methodology :
  • Key modifications :
Position Modification Impact Reference
Tetrazole N1Replace cyclopropyl with ethylReduced metabolic stability
Chromene C3Introduce fluorineEnhanced kinase inhibition
  • Synthetic routes : Parallel synthesis for 10–20 analogs per batch .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to ATP pockets .

Q. What experimental designs are recommended for studying its pharmacokinetics?

  • Methodology :
  • In vivo models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS .
  • Tissue distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in liver/kidneys .
  • Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.